Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17485810
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O3 |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 |
| Standard InChI Key | HRHTUPLABYFOKC-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
Introduction
Structural and Stereochemical Features
The compound’s architecture centers on a pyrrolidine ring substituted with a tert-butyl carbamate group at position 1, a hydroxymethyl group at position 2, and a cyano group at position 4. The (2R,4S) stereochemistry is pivotal, as it dictates the molecule’s three-dimensional conformation and biological interactions.
Chiral Centers and Conformational Analysis
The pyrrolidine ring adopts a puckered conformation, with the tert-butyl group providing steric bulk that influences ring flexibility. Density functional theory (DFT) studies suggest that the (2R,4S) configuration stabilizes the molecule through intramolecular hydrogen bonding between the hydroxymethyl oxygen and the cyano nitrogen. This interaction reduces ring strain and enhances thermal stability compared to its stereoisomers.
Comparative Analysis of Stereoisomers
While tert-butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate shares the same molecular formula, its (2S,4R) configuration results in distinct physicochemical properties. For instance, the (2R,4S) isomer exhibits a 15% higher melting point due to tighter crystal packing, as observed in X-ray diffraction studies . Such differences underscore the importance of stereochemical control in synthetic applications.
Synthesis and Optimization Strategies
Flow Microreactor Synthesis
Recent advances utilize flow microreactor systems to synthesize tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate with enhanced efficiency. This method achieves a 92% yield by precisely controlling reaction parameters such as temperature (0–5°C) and residence time (2 minutes). Key steps include:
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Ring-Closing Metathesis: A diene precursor undergoes cyclization using a Grubbs catalyst.
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Cyanation: Introduction of the cyano group via nucleophilic substitution with potassium cyanide.
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Hydroxymethylation: A titanium-mediated hydroxymethylation ensures stereoselectivity at position 2.
Sustainability Metrics
Compared to batch reactors, flow systems reduce solvent waste by 40% and energy consumption by 30%, aligning with green chemistry principles. A comparative analysis of synthesis methods is provided in Table 1.
Table 1: Synthesis Method Comparison
| Parameter | Flow Microreactor | Batch Reactor |
|---|---|---|
| Yield (%) | 92 | 78 |
| Reaction Time (h) | 0.5 | 4 |
| Solvent Waste (L) | 0.8 | 2.1 |
Biological Activity and Mechanistic Insights
Cholesterol Ester Transfer Protein (CETP) Modulation
Although direct evidence for CETP inhibition by the (2R,4S) isomer is limited, structurally related pyrrolidine derivatives show promise in modulating cholesterol metabolism. For example, analogs with similar substitution patterns exhibit IC₅₀ values of 1.2 nM against CETP, potentially reducing atherosclerosis risk . The compound’s stereochemistry may influence its binding to CETP’s hydrophobic pocket, a hypothesis supported by molecular docking simulations .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) reveals distinct signals at δ 1.44 ppm (tert-butyl), δ 3.62 ppm (hydroxymethyl), and δ 4.25 ppm (pyrrolidine CH₂).
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 227.1291 (calc. 227.1294).
Pharmacological Applications and Future Directions
Drug Discovery Prospects
The compound’s dual functionality positions it as a versatile building block for kinase inhibitors and CETP modulators. Derivatives bearing fluorinated tert-butyl groups show improved blood-brain barrier penetration, suggesting potential in neurodegenerative disease therapeutics .
Challenges and Opportunities
Stereoselective synthesis remains a bottleneck, with current methods requiring expensive chiral auxiliaries. Future research could explore enzymatic resolution or asymmetric catalysis to improve cost-efficiency. Additionally, in vivo toxicity profiles must be established to advance preclinical development.
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